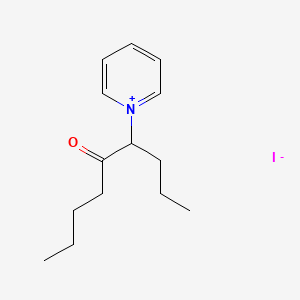
1-(5-Oxononan-4-YL)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Oxononan-4-YL)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium core with a nonanone side chain, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(5-Oxononan-4-YL)pyridin-1-ium iodide typically involves the reaction of pyridine with a nonanone derivative under specific conditions. The reaction is often carried out in the presence of an iodinating agent to introduce the iodide ion. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Oxononan-4-YL)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Oxononan-4-YL)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(5-Oxononan-4-YL)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium core can interact with various biological molecules, potentially leading to changes in their activity or function. The nonanone side chain may also play a role in modulating these interactions.
Comparison with Similar Compounds
1-(5-Oxononan-4-YL)pyridin-1-ium iodide can be compared with other pyridinium compounds, such as:
1-Methylpyridin-1-ium iodide: Similar structure but with a methyl group instead of a nonanone side chain.
4,4’-Bipyridinium salts: Known for their use in redox reactions and as building blocks for more complex structures. The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and physical properties compared to other pyridinium compounds.
Properties
CAS No. |
57644-96-9 |
|---|---|
Molecular Formula |
C14H22INO |
Molecular Weight |
347.23 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylnonan-5-one;iodide |
InChI |
InChI=1S/C14H22NO.HI/c1-3-5-10-14(16)13(9-4-2)15-11-7-6-8-12-15;/h6-8,11-13H,3-5,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OHUYGEPTDYJVTE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)C(CCC)[N+]1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















